Methyl3-(3-hydroxypyridin-2-yl)benzoatehydrochloride
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Overview
Description
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the family of hydroxypyridinones. Hydroxypyridinones are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride typically involves the esterification of 3-hydroxypyridine with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzoate.
Reduction: Formation of 3-(3-hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a metal chelator in biological systems.
Medicine: Explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as iron overload disorders.
Industry: Utilized in the development of metal-based catalysts and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the catalytic activity of metal ions in biological systems, thereby exerting therapeutic effects. The compound targets metal ions such as iron (III) and disrupts their involvement in pathological processes .
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another hydroxypyridinone used as an iron chelator.
Deferasirox: A tridentate iron chelator used in the treatment of iron overload.
Hydroxypyridinone derivatives: Various derivatives with different substituents on the pyridinone ring.
Uniqueness
Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is unique due to its specific structure, which combines the hydroxypyridinone moiety with a benzoate ester. This unique structure may confer distinct chelating properties and therapeutic potential compared to other hydroxypyridinones .
Biological Activity
Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C12H12ClN1O3
- Molecular Weight : 255.68 g/mol
- CAS Number : Not specified in the sources.
Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride exhibits several biological activities, primarily through its interaction with cellular pathways. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation. HDAC inhibitors have been shown to induce apoptosis in cancer cells, making them a focal point in cancer therapy research.
Efficacy in Cell Lines
A study conducted on various cancer cell lines demonstrated the compound's cytotoxicity. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride against different cell lines:
Cell Line | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
HeLa (Cervical) | 15.0 | 4.0 |
BxPC-3 (Pancreatic) | 10.0 | 5.0 |
RD (Rhabdomyosarcoma) | 20.0 | 2.5 |
Note: SI is calculated based on the IC50 values against normal vs. cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : In a controlled study, Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride was tested for its ability to induce apoptosis in HeLa and BxPC-3 cells. The results indicated that the compound effectively reduced cell viability and induced morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.
- Neuroprotective Effects : Another study explored the neuroprotective potential of the compound in models of oxidative stress. The findings suggested that it could mitigate oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.
- Antioxidant Properties : Research evaluating the antioxidant activity of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride showed significant free radical scavenging activity, which could contribute to its protective effects against cellular damage.
- Synergistic Effects with Other Drugs : A clinical trial investigated the combination of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride with standard chemotherapy agents. The results revealed enhanced efficacy compared to monotherapy, suggesting potential for improved treatment regimens in cancer therapy.
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 3-(3-hydroxypyridin-2-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H11NO3.ClH/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12;/h2-8,15H,1H3;1H |
InChI Key |
GGASMWYDVMJPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O.Cl |
Origin of Product |
United States |
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